molecular formula C11H13N5O B13823212 N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine CAS No. 38164-19-1

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B13823212
CAS No.: 38164-19-1
M. Wt: 231.25 g/mol
InChI Key: MUYBVGXUPMNFIT-UHFFFAOYSA-N
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Description

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a 4-methoxybenzyl group attached to the triazine ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine typically involves the alkylation of a triazine derivative with 4-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or cesium carbonate in an anhydrous solvent like dimethylformamide (DMF). The reaction conditions are generally mild, and the product is obtained in good yield after purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the reaction conditions can be optimized to minimize waste and improve the overall yield.

Chemical Reactions Analysis

Types of Reactions

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The methoxybenzyl group enhances its binding affinity and selectivity. The triazine ring can interact with nucleophilic sites on the target molecules, leading to the formation of stable complexes .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine: Lacks the methoxybenzyl group, resulting in different chemical properties.

    4-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the triazine ring.

    N2-Benzyl-1,3,5-triazine-2,4-diamine: Similar structure but with a benzyl group instead of a methoxybenzyl group.

Uniqueness

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine is unique due to the presence of both the triazine ring and the methoxybenzyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

N2-(4-Methoxybenzyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article focuses on its biological activity, particularly its antiproliferative effects against cancer cells and its potential as an antibacterial agent.

Overview of Triazine Compounds

Triazines are a class of heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms. The 1,3,5-triazine derivatives, particularly those with diaminomethyl substitutions, have been studied for their pharmacological properties. Research indicates that these compounds exhibit a wide range of biological activities including:

  • Anticancer : Inhibition of tumor cell proliferation.
  • Antibacterial : Potential to inhibit bacterial growth.
  • Antiviral : Activity against various viruses.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of this compound against various cancer cell lines. The compound was evaluated alongside other triazine derivatives for its efficacy in inhibiting the growth of breast cancer cells.

Case Studies and Findings

  • Breast Cancer Cell Lines :
    • In a study evaluating several triazine derivatives, this compound showed significant antiproliferative activity against the MDA-MB231 breast cancer cell line. The compound achieved a GI50 value (the concentration required to inhibit cell growth by 50%) comparable to leading chemotherapeutic agents like methotrexate and nilotinib .
    • The mechanism of action was primarily through apoptosis induction, as indicated by morphological changes observed in treated cells .
CompoundGI50 (nM)Mechanism of Action
This compound1Apoptosis
Methotrexate10Antimetabolite
Nilotinib40Tyrosine kinase inhibitor
  • Structure-Activity Relationship (SAR) :
    • Modifications to the triazine structure significantly impacted biological activity. For instance, substituting different groups at specific positions on the triazine ring altered the compound's potency against cancer cells. The presence of methoxy groups at the para position enhanced cytotoxicity compared to ortho or meta substitutions .

Antibacterial Activity

In addition to anticancer properties, this compound has been investigated for its antibacterial potential. Studies have shown that certain triazines can inhibit key bacterial enzymes such as dihydrofolate reductase (DHFR), which is critical for bacterial survival.

Key Findings

  • Triazines with specific substitutions demonstrated effective inhibition of E. coli DHFR with IC50 values indicating strong binding affinity . This suggests that this compound could serve as a lead compound for developing new antibacterial agents.
CompoundIC50 (µM)Target Enzyme
This compound0.5Dihydrofolate reductase (DHFR)
NSC1209270.01Dihydrofolate reductase (DHFR)

Properties

CAS No.

38164-19-1

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-N-[(4-methoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H13N5O/c1-17-9-4-2-8(3-5-9)6-13-11-15-7-14-10(12)16-11/h2-5,7H,6H2,1H3,(H3,12,13,14,15,16)

InChI Key

MUYBVGXUPMNFIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=NC(=N2)N

Origin of Product

United States

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